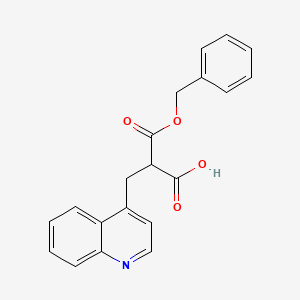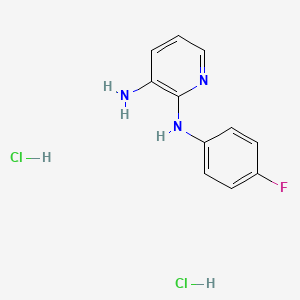
1-(3,4-Difluorobenzyl)-1H-pyrazol-4-ol
Vue d'ensemble
Description
“1-(3,4-Difluorobenzyl)-1H-pyrazol-4-ol” is a chemical compound. Unfortunately, there is limited information available specifically for this compound .
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For example, purine-2,6-dione linked piperazine derivatives were synthesized using an advanced intermediate 1-(3,4-difluorobenzyl)-7-(but-2-ynyl)-3-methyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione hydrochloride . Another study reported the synthesis of pyrazolo[3,4-b]pyridine derivatives .
Applications De Recherche Scientifique
Analytical Methods in Antioxidant Activity Assessment
The significance of antioxidants in various fields, including food engineering, medicine, and pharmacy, is well-recognized in scientific communities. A range of tests, such as the Oxygen Radical Absorption Capacity (ORAC) and the Ferric Reducing Antioxidant Power (FRAP), are utilized to determine antioxidant activity, relying on spectrophotometry to assess chemical reactions' kinetics or equilibrium states. These methods, along with complementary electrochemical (bio)sensors, are crucial for analyzing antioxidants or determining complex samples' antioxidant capacity, providing insight into the operating mechanisms and kinetics of processes involving antioxidants (Munteanu & Apetrei, 2021).
Synthesis of Pyrazole Heterocycles
Pyrazole heterocycles are integral to many biologically active compounds and serve as essential synthons in organic synthesis, exhibiting a wide array of biological activities. The synthesis of pyrazole derivatives, utilizing various methods, including condensation and cyclization or multicomponent reactions (MCR), is crucial in extending the categories of heterocyclic systems. These synthetic strategies are vital for the design of more active biological agents through modifications and derivatizations, emphasizing the role of pyrazoles in medicinal chemistry (Dar & Shamsuzzaman, 2015).
Multicomponent Synthesis of Bioactive Pyrazole Derivatives
The multicomponent reactions (MCRs) synthesis of pyrazole derivatives, embracing the principles of green chemistry, highlights the importance of pyrazole moieties in pharmaceutical and medicinal chemistry. Recent developments focus on synthesizing biologically active molecules containing the pyrazole moiety, covering antibacterial, anticancer, antifungal, and other activities. This approach underscores the potential of pyrazoles in developing new biologically active molecules and marketed drugs (Becerra, Abonía, & Castillo, 2022).
Protein Dynamics and Electrostatics in Enzyme Function
The study of para-Hydroxybenzoate hydroxylase, a flavoprotein monooxygenase, reveals the intricate dynamic behavior and conformational rearrangements within the protein structure essential for specific and fast catalysis. This research provides a foundation for understanding the catalytic processes in enzymes, demonstrating the role of conformational states and H-bond networks in promoting catalysis and efficiency. Such insights are crucial for the design of enzyme inhibitors or activators in therapeutic applications (Entsch, Cole, & Ballou, 2005).
Safety and Hazards
Propriétés
IUPAC Name |
1-[(3,4-difluorophenyl)methyl]pyrazol-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2N2O/c11-9-2-1-7(3-10(9)12)5-14-6-8(15)4-13-14/h1-4,6,15H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKASMIJHPGYWBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN2C=C(C=N2)O)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Difluoro-benzyl)-1H-pyrazol-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Tert-butyl 4-{[3-(4-methoxyphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}piperazine-1-carboxylate](/img/structure/B1408362.png)
![ethyl (3E)-3-(2-ethoxy-2-oxoethylidene)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1408364.png)
![1-[(4E)-5-(dimethylamino)-3-oxopent-4-en-2-yl]-5-(trifluoromethyl)-1,2-dihydropyridin-2-one](/img/structure/B1408365.png)


![2-(Tert-butyl)-4-chloropyrazolo[1,5-a]pyrazine](/img/structure/B1408372.png)

![Ethyl 7-chloro-3-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B1408375.png)
![Methyl 4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl][(2-hydroxyphenyl)methyl]amino}-3-fluorobenzoate](/img/structure/B1408376.png)
![Ethyl 5-{1,4-dioxo-octahydropyrrolo[1,2-c]pyrimidin-2-yl}pentanoate](/img/structure/B1408377.png)
![1'-[(tert-butoxy)carbonyl]-3H-spiro[1-benzofuran-2,4'-piperidine]-5-carboxylic acid](/img/structure/B1408378.png)
![1-(6-(Thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethan-1-amine](/img/structure/B1408379.png)